molecular formula C18H19N3O3S3 B6505487 Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- CAS No. 923140-48-1

Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)-

Cat. No.: B6505487
CAS No.: 923140-48-1
M. Wt: 421.6 g/mol
InChI Key: NWJARKXSPWMHRT-UHFFFAOYSA-N
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Description

Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzothiazole ring, a dimethylamino sulfonyl group, and an ethylthio substituent. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- typically involves the condensation of benzoic acids and amines. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the use of electrosynthesis. This method is preferred for its sustainability and ability to produce high yields of the desired product . The process involves the use of electrochemical cells to drive the reaction, which can be finely controlled to optimize the production of benzamide compounds.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of benzamide derivatives include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Mechanism of Action

The mechanism of action of benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- include:

Uniqueness

What sets benzamide, N-[6-[(dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole ring and the dimethylamino sulfonyl group, in particular, contribute to its versatility and effectiveness in various applications.

Properties

IUPAC Name

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S3/c1-4-25-13-7-5-12(6-8-13)17(22)20-18-19-15-10-9-14(11-16(15)26-18)27(23,24)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJARKXSPWMHRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401152759
Record name N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923140-48-1
Record name N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923140-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-[(Dimethylamino)sulfonyl]-2-benzothiazolyl]-4-(ethylthio)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401152759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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